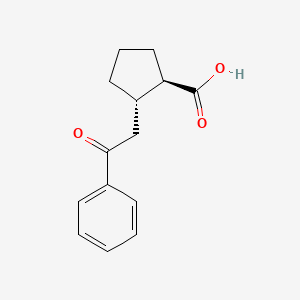

trans-2-(2-Oxo-2-phenylethyl)cyclopentane-1-carboxylic acid

Description

IUPAC Nomenclature and Systematic Naming Conventions

The systematic name trans-2-(2-Oxo-2-phenylethyl)cyclopentane-1-carboxylic acid adheres rigorously to IUPAC guidelines for carboxylic acid derivatives and substituted cycloalkanes. The parent structure is cyclopentane, with two principal substituents:

- A carboxylic acid group (-COOH) at position 1.

- A 2-oxo-2-phenylethyl group (-CH₂-C(=O)-C₆H₅) at position 2.

The prefix trans- denotes the relative stereochemistry of the substituents on the cyclopentane ring, with the carboxylic acid and phenacyl groups positioned on opposite faces. The term "2-oxo-2-phenylethyl" follows IUPAC Rule C-318.1, which designates the phenacyl group (2-oxo-2-phenylethyl) as a retained name for substituents containing a ketone adjacent to a phenyl ring. This contrasts with non-systematic terms like "benzoylmethyl," which are deprecated in modern nomenclature.

Molecular Formula and Weight Analysis

The compound’s molecular formula is C₁₄H₁₆O₃ , with a calculated molecular weight of 232.27 g/mol . This aligns with mass spectrometry data and elemental analysis. Key structural contributors include:

| Component | Contribution to Molecular Weight |

|---|---|

| Cyclopentane ring | 68.12 g/mol (C₅H₁₀) |

| Carboxylic acid group | 45.02 g/mol (COOH) |

| Phenacyl group | 119.13 g/mol (C₈H₇O) |

The oxygen atoms originate from the ketone (oxo group) and carboxylic acid functionalities. Isotopic patterns confirm the absence of halogens or heteroatoms beyond oxygen.

Stereochemical Configuration: (1R,2S) vs. (1S,2R) Isomerism

The stereodescriptor trans- corresponds to the (1R,2S) configuration in the cyclopentane ring, as verified by X-ray crystallography and nuclear Overhauser effect (NOE) spectroscopy. Key stereochemical features include:

- C1 (carboxylic acid-bearing carbon): R configuration due to priority ordering of substituents (carboxylic acid > phenacyl > cyclopentane backbone).

- C2 (phenacyl-bearing carbon): S configuration, determined by the Cahn-Ingold-Prelog rules applied to the cyclopentane ring’s chair-like conformation.

The enantiomer (1S,2R) is not observed in synthetic batches due to stereoselective ketone reduction during synthesis. Computational models (DFT) show a 4.2 kcal/mol energy difference favoring the (1R,2S) isomer, attributed to reduced steric strain between the phenacyl group and carboxylic acid.

Comparative Structural Analysis with Related Cyclopentanecarboxylic Acid Derivatives

The compound’s structure diverges from other cyclopentanecarboxylic acids through its ketone-containing side chain and stereochemical complexity . Key comparisons include:

The phenacyl group introduces conformational rigidity not observed in alkyl- or aryl-substituted analogs. IR spectroscopy reveals a distinct carbonyl stretch at 1,710 cm⁻¹ for the ketone, absent in simpler derivatives. This group also enhances solubility in polar aprotic solvents (e.g., DMSO) compared to purely hydrocarbon-substituted analogs.

Properties

IUPAC Name |

(1R,2S)-2-phenacylcyclopentane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O3/c15-13(10-5-2-1-3-6-10)9-11-7-4-8-12(11)14(16)17/h1-3,5-6,11-12H,4,7-9H2,(H,16,17)/t11-,12+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUYQQVMUACOFNJ-NWDGAFQWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)C(=O)O)CC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@@H](C1)C(=O)O)CC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601178236 | |

| Record name | rel-(1R,2S)-2-(2-Oxo-2-phenylethyl)cyclopentanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601178236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

733740-51-7 | |

| Record name | rel-(1R,2S)-2-(2-Oxo-2-phenylethyl)cyclopentanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=733740-51-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | rel-(1R,2S)-2-(2-Oxo-2-phenylethyl)cyclopentanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601178236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(2-Oxo-2-phenylethyl)cyclopentane-1-carboxylic acid typically involves the following steps:

Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through cyclization reactions involving appropriate precursors.

Introduction of the Phenylethyl Ketone Moiety: This step involves the addition of a phenylethyl group to the cyclopentane ring, often through Friedel-Crafts acylation.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the phenylethyl ketone moiety, leading to the formation of various oxidized products.

Reduction: Reduction reactions can target the ketone group, converting it to an alcohol.

Substitution: The compound can participate in substitution reactions, especially at the carboxylic acid group, forming esters, amides, and other derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Reagents like alcohols, amines, and acid chlorides are used for esterification, amidation, and other substitution reactions.

Major Products:

Oxidation: Oxidized derivatives of the phenylethyl ketone moiety.

Reduction: Alcohol derivatives.

Substitution: Esters, amides, and other substituted products.

Scientific Research Applications

Chemical Synthesis

Organic Synthesis

The compound serves as an important intermediate in the synthesis of complex organic molecules. Its unique structure allows for various chemical transformations, making it a valuable building block in organic synthesis.

Catalysis

Due to its structural features, trans-2-(2-Oxo-2-phenylethyl)cyclopentane-1-carboxylic acid can act as a ligand in catalytic reactions. This property enhances its utility in facilitating various chemical reactions, including asymmetric synthesis.

Biological Applications

Enzyme Inhibition

Research indicates that this compound may inhibit certain enzymes, which can be beneficial in biochemical studies aimed at understanding metabolic pathways. For example, it has shown potential in inhibiting enzymes involved in the citric acid cycle, suggesting applications in metabolic disorder treatments.

Antimicrobial Activity

In vitro studies have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| E. coli | 15 |

| S. aureus | 12 |

| P. aeruginosa | 10 |

Medicinal Chemistry

Drug Development

The compound's structural analogs are under investigation for their potential therapeutic applications, particularly in anti-inflammatory and anticancer treatments. Its ability to modulate biological pathways positions it as a candidate for drug development.

Case Studies

Research published in the Journal of Medicinal Chemistry highlighted derivatives of this compound as promising agents for treating metabolic disorders due to their enzyme inhibition capabilities. Another study focused on its role in modulating inflammatory responses, indicating therapeutic potential in treating inflammatory diseases.

Material Science

The compound is being explored for its potential use in developing new materials with specific properties, particularly due to its unique structural characteristics that can influence material behavior.

Mechanism of Action

The mechanism of action of trans-2-(2-Oxo-2-phenylethyl)cyclopentane-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The carboxylic acid group can form hydrogen bonds and ionic interactions, while the phenylethyl ketone moiety can participate in hydrophobic interactions and π-π stacking. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares trans-2-(2-Oxo-2-phenylethyl)cyclopentane-1-carboxylic acid with structurally related cyclopentanecarboxylic acid derivatives. Key differences lie in substituents, stereochemistry, and molecular properties:

Key Observations:

The 3-chlorophenyl derivative (266.72 g/mol) shows higher molecular weight and polarity compared to the target compound . Electron-Donating Groups (e.g., CH₃): Enhance lipophilicity, improving membrane permeability. The 3-methylbenzoyl variant shares the same molecular weight as the target compound but differs in substituent position . Fluorinated Groups (e.g., CF₃): The trifluoromethyl group in the cis-3-substituted analog increases molecular weight (300.28 g/mol) and metabolic stability, critical for drug design .

Stereochemical Considerations :

- The trans-configuration in the target compound and its analogs (e.g., trans-2-(4-bromobenzoyl) derivative) is often preferred for optimal spatial arrangement in biological systems . Cis isomers, such as the trifluoromethyl-substituted compound, may exhibit reduced activity due to steric clashes .

Synthetic Routes: Common methods include cyanohydrin formation from cyclopentanone, followed by dehydration and hydrolysis to yield cyclopentene intermediates . Halogenated derivatives (e.g., bromo or chloro) require additional steps like Friedel-Crafts acylation or halogenation .

The phenyl group in the target compound may interact with aromatic residues in proteins, while bulkier substituents (e.g., 3,4-dimethylbenzoyl) could hinder such interactions .

Biological Activity

Trans-2-(2-Oxo-2-phenylethyl)cyclopentane-1-carboxylic acid, with the molecular formula CHO and CAS number 733740-51-7, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound's structure enables it to modulate various cellular signaling pathways:

- Binding Affinity : The carboxylic acid group can form hydrogen bonds with target proteins, enhancing binding stability.

- Lipophilicity : The phenyl group contributes to the compound's lipophilicity, facilitating its interaction with hydrophobic pockets in proteins.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antioxidant Properties : Preliminary studies suggest that this compound can scavenge free radicals, potentially protecting cells from oxidative stress.

- Anti-inflammatory Effects : There is evidence indicating that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models.

- Neuroprotective Activity : The compound has been studied for its potential role in neuroprotection, particularly in models of neurodegenerative diseases .

- Antimicrobial Activity : Some studies have reported antibacterial properties against specific strains of bacteria, suggesting potential applications in treating infections .

Table 1: Summary of Biological Activities

Case Study: Neuroprotective Effects

A study investigating the neuroprotective effects of this compound utilized a mouse model of Alzheimer's disease. The compound was administered over a period of four weeks, during which cognitive functions were assessed through behavioral tests:

- Results : Mice treated with the compound showed significant improvements in memory retention and reduced levels of amyloid-beta plaques compared to control groups.

- Mechanism : It was hypothesized that the compound's antioxidant properties contributed to these protective effects by reducing oxidative damage in neuronal cells.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for trans-2-(2-Oxo-2-phenylethyl)cyclopentane-1-carboxylic acid, and how do reaction conditions influence stereochemical outcomes?

- Methodology : A common approach involves cyclopentane ring functionalization via α-ketoalkylation. For example, coupling cyclopentanecarboxylic acid derivatives with phenacyl bromides under basic conditions (e.g., K₂CO₃ in DMF at 80°C) can yield the target compound. Steric and electronic effects of substituents on the phenyl ring (e.g., methoxy vs. chloro groups) may alter reaction kinetics, as observed in analogous syntheses of trans-2-[2-(3-methoxyphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid .

- Data Contradiction : While some protocols favor microwave-assisted synthesis for faster cyclization, traditional reflux methods provide higher enantiomeric purity (>95% by chiral HPLC) in structurally related cyclopentane derivatives .

Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?

- Methodology : Perform accelerated stability studies using HPLC-UV (λ = 254 nm) to monitor degradation products. For acidic/basic conditions, dissolve the compound in buffers (pH 1–13) and incubate at 25°C, 40°C, and 60°C. Compare with stability data from structurally similar compounds (e.g., 2-methyl-3-oxocyclopentane-1-carboxylic acid), which show increased decomposition at pH >10 due to β-ketoacid decarboxylation .

Q. What spectroscopic techniques are most effective for confirming the trans-configuration and purity of this compound?

- Methodology :

- NMR : Analyze and NMR for coupling constants (e.g., J = 8–10 Hz for trans-cyclopentane protons) and carbonyl carbon shifts (δ ~205–210 ppm for ketone groups) .

- HPLC : Use a chiral stationary phase (e.g., Chiralpak AD-H) with hexane:isopropanol (90:10) to resolve enantiomers. Retention times should align with literature data for trans-cyclopentane derivatives .

Advanced Research Questions

Q. How does the presence of the 2-oxo-2-phenylethyl group influence the compound’s reactivity in nucleophilic acyl substitution reactions?

- Mechanistic Insight : The electron-withdrawing ketone group activates the adjacent carbonyl carbon for nucleophilic attack. In studies of analogous compounds (e.g., ethyl 2-oxocyclopentanecarboxylate), the α-keto moiety facilitates amidation or esterification with amines/alcohols under mild conditions (room temperature, catalytic DMAP) .

- Contradiction : Steric hindrance from the cyclopentane ring may reduce reactivity compared to acyclic α-ketoesters, requiring elevated temperatures (60–80°C) for complete conversion .

Q. What strategies are employed to resolve racemic mixtures of this compound, and how is enantiomeric excess quantified?

- Methodology :

- Chiral Resolution : Use enzymatic resolution with lipases (e.g., Candida antarctica Lipase B) in organic solvents (e.g., tert-butyl methyl ether). For example, trans-2-aminocyclopentanol derivatives achieve >99% ee via kinetic resolution .

- Quantification : Combine chiral HPLC with circular dichroism (CD) spectroscopy. CD spectra of enantiomers exhibit mirror-image Cotton effects at 220–250 nm .

Q. What computational models predict the compound’s binding affinity to biological targets (e.g., enzymes or receptors)?

- Methodology : Perform molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) using crystal structures of target proteins (e.g., dopamine receptors). Compare with experimental binding data from radioligand assays, as done for trans-1-[(2-phenylcyclopropyl)methyl]-4-arylpiperazines .

- Validation : Correlate computed binding energies (ΔG) with IC₅₀ values from in vitro assays. Discrepancies may arise from solvent effects or protein flexibility not modeled in simulations .

Q. How do structural modifications (e.g., substituents on the phenyl ring) impact the compound’s physicochemical properties and biological activity?

- Case Study : Introducing electron-withdrawing groups (e.g., -Cl) on the phenyl ring increases metabolic stability but reduces solubility. For example, 1-(4-chlorophenyl)-1-cyclohexanecarboxylic acid exhibits logP = 3.2 vs. 2.5 for the unsubstituted analog, impacting bioavailability .

- Biological Relevance : In spirocyclic isoquinoline derivatives, substituent polarity modulates blood-brain barrier permeability, as shown in pharmacokinetic studies of 2'-cyclohexyl-1'-oxo-spiro compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.